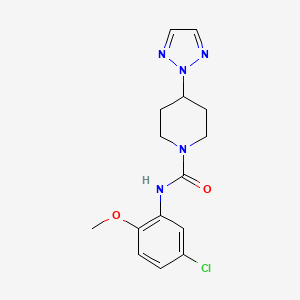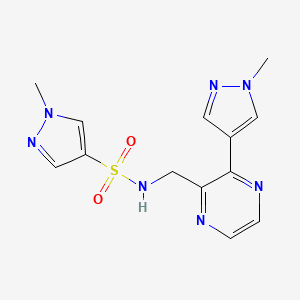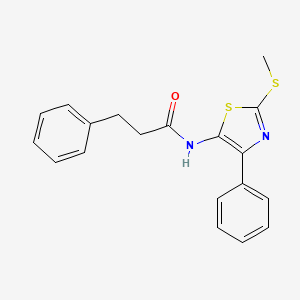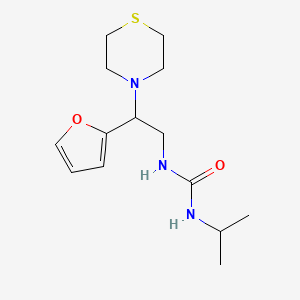![molecular formula C20H17F3N2O3 B2529514 Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate CAS No. 477847-11-3](/img/structure/B2529514.png)
Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a compound that belongs to the quinoline class, which is known for its broad spectrum of biological activities. Quinolines and their derivatives have been extensively studied due to their potential as pharmaceutical agents, particularly as antibacterials. The presence of a trifluoromethyl group and a methoxy substituent in the compound suggests that it may exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of key intermediates through reactions with anilines. For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines has been shown to yield ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which can be cyclized to afford 2-trifluoromethyl-4-quinolinones . Additionally, photochemical reactions of ethoxycarbonyl-substituted quinolines have been investigated, leading to various products depending on the solvent used . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with substituents influencing the overall shape and electronic distribution. For example, the study of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines revealed that the position of the methoxy group significantly affects the molecule's basicity and protonation trends . This suggests that the methoxy group in this compound could also play a crucial role in its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including photochemical processes that result in different products based on the reaction environment . The synthesis of related compounds, such as ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, involves multiple steps, including treatment with carbon disulfide, ethyl chloroformate, and cyclization reactions . These reactions highlight the versatility of quinoline derivatives in chemical synthesis and the potential for generating a wide array of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms, as seen in the synthesis of fluorinated quinolines with antibacterial activities, can significantly enhance the compound's properties . The trifluoromethyl group in this compound is likely to increase its lipophilicity, which could affect its pharmacokinetic profile and its ability to interact with biological membranes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is involved in the synthesis of various quinoline derivatives. For example, Gong and Kato (2004) describe a process involving N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines that yield substituted products, which are precursors to 4,4,4-trifluorobutyric acids and eventually lead to 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).
- Bänziger et al. (2000) report a large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds, where this compound could potentially be used (Bänziger et al., 2000).
Pharmaceutical Applications
- Marull, Lefebvre, and Schlosser (2004) discuss the conversion of 4-(trifluoromethyl)-2-quinolinones into various compounds, including 4-(trifluoromethyl)quinolines and 4-(trifluoromethyl)-2-quinolinecarboxylic acids, which are important in pharmaceutical chemistry (Marull, Lefebvre, & Schlosser, 2004).
- Yu-liang (2012) synthesized ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates with potential anticoccidial activities, indicating the role of this compound in developing compounds for treating infections in poultry (Yu-liang, 2012).
Biological and Medicinal Chemistry
- Yan et al. (2008) synthesized a series of ethyl 6-arylmethoxy-7-alkoxy-4-hydroxy-3-quinolinecarboxylates as anticoccidial medicine, showcasing the potential medical applications of these compounds (Yan et al., 2008).
- Tsoi et al. (2001) discuss the synthesis of hexahydropyrrolo[1,2-a]quinolones, which are precursors of [a]-fused fluoroquinolones, a significant area in medicinal chemistry where this compound could be applicable (Tsoi et al., 2001).
Antimicrobial Research
- Mermer et al. (2018) conducted a study on quinolone-triazole hybrids synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, which showed potential as antimicrobial agents, indicating the role of related compounds in antimicrobial research (Mermer et al., 2018).
Propiedades
IUPAC Name |
ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-13-6-4-12(5-7-13)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZYJPIJZLXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)
![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)


![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)





![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)